molecular formula C11H15ClO3 B8263796 Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate

Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate

Cat. No.: B8263796
M. Wt: 230.69 g/mol
InChI Key: WVSONEWTFMTQOA-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate (CAS 701216-59-3) is a furan derivative of interest in synthetic organic chemistry. With the molecular formula C 11 H 15 ClO 3 and a molecular weight of 230.69, this compound is characterized by the presence of both an ester functional group and a reactive chloromethyl side chain on its furan ring [ The chloromethyl group makes this molecule a valuable intermediate for further chemical transformations. Scientific literature indicates that halomethyl furan carboxylates of this type are effective precursors in the synthesis of more complex molecules, particularly through reactions with various nucleophilic agents [ This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3/c1-11(2,3)9-7(6-12)5-8(15-9)10(13)14-4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSONEWTFMTQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Furan Core

The furan ring can be constructed through acid-catalyzed cyclization of γ-keto esters or α,β-unsaturated carbonyl compounds. For example, a diketone intermediate (e.g., 3-tert-butyl-2-oxopentanedioate) may undergo cyclodehydration in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: Non-polar media (e.g., toluene or dichloroethane)

  • Catalysts: Polyphosphoric acid or p-toluenesulfonic acid

Esterification and Chloromethylation

Following cyclization, esterification with methanol under acidic conditions yields the methyl ester. Subsequent chloromethylation at the 4-position requires careful control to avoid over-chlorination. Chloromethylation reagents like chloromethyl methyl ether (Methoxymethyl chloride) or paraformaldehyde/HCl mixtures are employed.

Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.

  • Side reactions: Competing dimerization or oxidation of the furan ring.

Functionalization of Preformed Furan Carboxylates

Starting Material: Methyl 5-tert-butylfuran-2-carboxylate

This intermediate is synthesized via esterification of 5-tert-butylfuran-2-carboxylic acid, which can be prepared through Friedel-Crafts alkylation of furan-2-carboxylate with tert-butyl chloride.

Friedel-Crafts Alkylation Conditions:

  • Catalyst: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

  • Solvent: Dichloromethane or nitrobenzene

  • Temperature: 0–25°C

Introducing the Chloromethyl Group

Electrophilic chloromethylation is achieved using formaldehyde and HCl gas in the presence of ZnCl₂ as a Lewis acid. The reaction proceeds via formation of a chloromethyl carbocation, which attacks the electron-rich 4-position of the furan ring.

Optimization Parameters:

  • Molar ratio of formaldehyde to substrate: 1.2:1

  • Reaction time: 4–6 hours

  • Temperature: 40–60°C

Alternative Pathways via Acyl Chloride Intermediates

Trimethylacetyl Chloride as a Reactive Intermediate

Drawing parallels from the synthesis of thiadiazole derivatives, trimethylacetyl chloride could facilitate acylation reactions en route to the target compound. For instance, reacting a chloromethyl-substituted furan with trimethylacetyl chloride under basic conditions may yield the tert-butyl group via nucleophilic substitution.

Example Reaction Scheme:

  • Chloromethylation of methyl furan-2-carboxylate

  • Nucleophilic substitution with trimethylacetyl chloride

Key Considerations:

  • Solvent compatibility: Dichloroethane or tetrahydrofuran (THF)

  • Base: Triethylamine or pyridine to scavenge HCl

Green Chemistry Considerations

The patent CN103288777A highlights the use of non-phosphorus dehydrating agents (e.g., chlorsulfonic acid or acyl chlorides) to minimize environmental impact. Applying these principles to the target compound’s synthesis:

  • Solvent Recovery : Ethylene dichloride or chloroparaffins can be recycled via distillation.

  • Atom Economy : Using stoichiometric acyl chlorides reduces byproduct formation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (Theoretical)
CyclizationHigh regioselectivityMulti-step process60–75%
Preformed FuranShorter reaction timeRequires hazardous chloromethylation50–65%
Acyl Chloride RouteScalable, green solvent optionsSensitivity to moisture70–85%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The chloromethyl group is reactive towards nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amines, ethers, and thioethers.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its potential as an antimicrobial, anti-inflammatory, or anticancer agent is ongoing.

Industry

In the materials science field, this compound can be used to synthesize polymers and resins with specific properties. Its stability and reactivity make it suitable for creating materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various mechanisms, such as nucleophilic substitution or electrophilic addition. In biological systems, its derivatives may interact with molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Key Features
Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate 5-tert-butyl, 4-chloromethyl High steric hindrance (tert-butyl); reactive chloromethyl group for derivatization.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 5-(2-Fluoro-4-nitrophenyl) Electron-withdrawing nitro and fluoro groups enhance electrophilicity; planar structure with π-π stacking in crystals .
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate 5-((4-Bromo-2-chlorophenoxy)methyl) Phenolic ether linkage; bromo and chloro substituents enable halogen bonding and cross-coupling reactivity .
Methyl 5-bromofuran-2-carboxylate 5-bromo Bromine atom facilitates Suzuki-Miyaura coupling; simpler structure with limited steric effects .
Methyl 5-(chloromethyl)furan-2-carboxylate 5-chloromethyl Key intermediate in Blanc chloromethylation; reactive site for azide substitution or reduction .

Crystallographic and Physicochemical Properties

  • Planarity and Packing : The fluorophenylnitro derivative exhibits near-planar geometry with dominant π-π stacking and weak CH···O interactions . In contrast, the tert-butyl group in the target compound likely disrupts planarity, reducing stacking interactions and increasing crystal disorder.
  • Solubility: The tert-butyl group enhances solubility in non-polar solvents, whereas nitro and fluoro substituents in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate improve solubility in polar aprotic solvents (e.g., DMF, acetone) .
  • Hirshfeld Surface Analysis : For Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, O···H (38.9%) and H···H (20.3%) contacts dominate, with minimal hydrogen bonding . The tert-butyl analog would likely show increased H···H and C···C contacts due to steric bulk.

Biological Activity

Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15ClO3C_{12}H_{15}ClO_3. It features a furan ring, a carboxylate group, and a chloromethyl substituent, which contribute to its reactivity and biological properties. The compound is typically a white to yellow crystalline solid with moderate solubility in organic solvents.

1. Antitumor Activity

Research indicates that derivatives of this compound can inhibit histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells, making these derivatives promising candidates for anti-tumor therapies. For instance, hydroxamic acid derivatives synthesized from this compound have shown potent HDAC inhibition, leading to significant anticancer effects in vitro.

2. Neurological Effects

This compound serves as a precursor for synthesizing furan-2-carboxamide analogues that act as positive allosteric modulators (PAMs) of N-Methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function. Modulating these receptors can provide therapeutic avenues for treating neurological disorders such as Alzheimer's disease and schizophrenia.

3. Antibacterial Properties

The compound's derivatives have demonstrated antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For example, some furan derivatives exhibit significant action against Escherichia coli and Staphylococcus aureus, suggesting their potential use as antibacterial agents .

Case Study 1: HDAC Inhibition

A study evaluated the anticancer properties of hydroxamic acid derivatives synthesized from this compound. The results showed that these derivatives effectively inhibited HDAC activity in cancer cell lines, leading to increased expression of tumor suppressor genes and reduced cell proliferation rates.

Case Study 2: NMDA Receptor Modulation

In another investigation, the effects of furan-2-carboxamide analogues on NMDA receptor activity were assessed through electrophysiological methods. The findings revealed that these compounds enhanced NMDA receptor-mediated currents, indicating their potential role in cognitive enhancement therapies.

Research Findings

Study Focus Key Findings
Antitumor ActivityHydroxamic acid derivatives showed potent HDAC inhibition leading to apoptosis in cancer cells.
Neurological EffectsFuran analogues modulated NMDA receptor activity, showing promise for cognitive therapies.
Antibacterial ActivityDerivatives exhibited significant antibacterial effects against multiple bacterial strains.

Q & A

Q. What are the primary synthetic routes for Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via Blanc chloromethylation of methyl furoate derivatives, followed by tert-butyl group introduction. Key steps include:

  • Chloromethylation : Using chloromethyl methyl ether (CMME) or related reagents under controlled conditions to avoid bis(chloromethyl) ether byproducts .
  • Protecting groups : Employing Boc (tert-butoxycarbonyl) or other groups to prevent unwanted side reactions during functionalization .
  • Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine substitution), solvents (ethanol, acetone), and catalysts (e.g., Cu salts for coupling reactions) to enhance yields. Reaction monitoring via TLC or HPLC ensures progress .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at δ 1.3 ppm, chloromethyl at δ 4.2 ppm) .
  • X-ray Crystallography (SC-XRD) : Resolves stereochemistry and crystal packing, critical for understanding interactions in solid-state reactions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Purity challenges arise from:

  • Byproduct formation : E.g., bis(chloromethyl) ether during chloromethylation. Mitigated via controlled reagent addition and inert atmospheres .
  • Solvent selection : Ethanol or acetone recrystallization improves purity, while column chromatography (silica gel, hexane/ethyl acetate) separates isomers .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Contradictions in IC50_{50} values or mechanisms may stem from:

  • Assay variability : Standardize in vitro conditions (e.g., cell line selection, incubation time). For example, use Mycobacterium tuberculosis H37Rv for antimycobacterial studies .
  • Structural analogs : Compare with fluorinated or brominated derivatives to isolate electronic effects (e.g., fluorine enhances lipophilicity and target binding) .
  • Dose-response curves : Replicate studies with triplicate measurements and statistical validation (e.g., ANOVA) .

Q. What strategies optimize multi-step syntheses involving reactive intermediates like chloromethyl groups?

  • Protecting groups : Use Boc or acetyl groups to shield reactive sites during functionalization .
  • Flow chemistry : Continuous reactors minimize intermediate degradation and improve scalability .
  • Low-temperature reactions : Conduct substitutions at 0–5°C to suppress side reactions (e.g., hydrolysis of chloromethyl to hydroxymethyl) .

Q. How do steric effects from the tert-butyl group influence reaction kinetics and regioselectivity?

The tert-butyl group:

  • Slows nucleophilic substitutions : Steric hindrance reduces accessibility to the chloromethyl site, requiring polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Directs electrophilic attacks : Favors para positions in aromatic systems, as seen in Suzuki-Miyaura couplings .

Q. What methodologies are used to study its interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Predict binding modes with targets like enoyl-acyl carrier protein reductase (InhA) in tuberculosis .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) in real-time .
  • Enzyme inhibition assays : Measure IC50_{50} using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) .

Key Considerations for Researchers

  • Safety : Chloromethyl methyl ether (CMME) is carcinogenic; use fume hoods and PPE .
  • Data Reproducibility : Document solvent purity, humidity, and catalyst batches to mitigate variability .
  • Sustainability : Explore green solvents (e.g., cyclopentyl methyl ether) to replace toxic alternatives .

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